Differentiation by Lipophilicity: LogP of 1-[4-(4-Fluorophenoxy)phenyl]methanamine vs. Close Analogs
The lipophilicity, measured by the partition coefficient (LogP), is a critical parameter for predicting solubility and membrane permeability. 1-[4-(4-Fluorophenoxy)phenyl]methanamine demonstrates a distinct lipophilicity profile compared to its positional isomers. While its predicted LogP is 3.08, its free base analog, 4-(4-Fluorophenoxy)benzylamine, has a reported ACD/LogP of 3.37 . This difference in LogP indicates a variance in the compound's behavior in biological and chemical systems, directly impacting its utility as a scaffold in drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.0767 (predicted) |
| Comparator Or Baseline | 4-(4-Fluorophenoxy)benzylamine: ACD/LogP = 3.37 |
| Quantified Difference | Delta LogP = -0.29 (approximately) |
| Conditions | Computational prediction / calculated values from different models (Chemsrc vs. ACD/Labs). |
Why This Matters
This quantifies a tangible difference in lipophilicity, a key driver for ADME properties, meaning these compounds are not functionally equivalent as building blocks.
